molecular formula C14H19NO2 B1313352 4-(4,4-Dimethylpiperidin-1-YL)benzoic acid CAS No. 406233-26-9

4-(4,4-Dimethylpiperidin-1-YL)benzoic acid

Cat. No. B1313352
CAS RN: 406233-26-9
M. Wt: 233.31 g/mol
InChI Key: MNGVOIOJCKRYCZ-UHFFFAOYSA-N
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Description

“4-(4,4-Dimethylpiperidin-1-YL)benzoic acid” is a chemical compound . Its formula is C14H19NO2 and its molecular weight is 233.31 g/mol .


Molecular Structure Analysis

The molecular structure of “4-(4,4-Dimethylpiperidin-1-YL)benzoic acid” is represented by the formula C14H19NO2 . The compound consists of a benzoic acid group attached to a dimethylpiperidin-1-yl group .


Physical And Chemical Properties Analysis

“4-(4,4-Dimethylpiperidin-1-YL)benzoic acid” is a solid at room temperature . It has a molecular weight of 233.31 g/mol . The compound should be stored in a dry environment .

Scientific Research Applications

Metabolic Pathway Elucidation

A study conducted by Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, revealing that it was metabolized into several products, including a benzoic acid derivative. This work highlights the importance of understanding the metabolic pathways of therapeutic compounds, providing insights into drug metabolism and potential interactions (Hvenegaard et al., 2012).

Polymorph Characterization

Research by C. Aakeröy, J. Desper, and B. Levin (2005) identified two new polymorphs of 4-(N,N-dimethylamino)benzoic acid, contributing to the understanding of solid-state chemistry and material science. This study is essential for the development of materials with specific physical properties (Aakeröy et al., 2005).

Chiral Metal-Organic Frameworks

Keyu Cui and colleagues (2011) synthesized metal-organic frameworks (MOFs) using chiral binaphthol-like ligands, including 4-(1H-imidaozol-1-yl)benzoic acid derivatives. These structures are significant for their potential applications in catalysis, enantioselective separation, and as materials for gas storage (Cui et al., 2011).

Anion Recognition

X. Hou and K. Kobiro (2006) demonstrated the use of 4-(N,N-dimethylamino)benzoic acid as a simple chromogenic and fluorogenic anion host, showcasing its high selectivity to divalent anions like HPO4^2- and SO4^2-. This finding is crucial for the development of selective sensors and for the study of anion-host interactions (Hou & Kobiro, 2006).

Antimycobacterial Agents

A study by S. Joshi et al. (2017) synthesized and evaluated a series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs for their antimycobacterial activities. The research provides valuable information for the development of new therapeutic agents against tuberculosis (Joshi et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-(4,4-dimethylpiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2)7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17/h3-6H,7-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGVOIOJCKRYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468205
Record name 4-(4,4-DIMETHYLPIPERIDIN-1-YL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4-Dimethylpiperidin-1-YL)benzoic acid

CAS RN

406233-26-9
Record name 4-(4,4-DIMETHYLPIPERIDIN-1-YL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 119B (260 mg, 1.0 mmol) and LiOH.H2O (158 mg, 4.0 mmol) in THF (19 mL), water (5 mL), and methanol (5 mL) was heated to 75° C. for 18 hours, cooled to room temperature, concentrated, and adjusted to pH 3-4 with 1N HCl. The precipitate was collected by filtration, washed with water, and dried under vacuum to provide the desired product. MS(DCI(+)) m/e 234 (M+H)+.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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